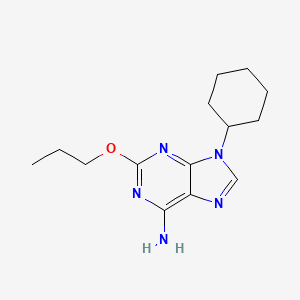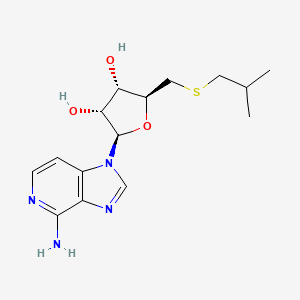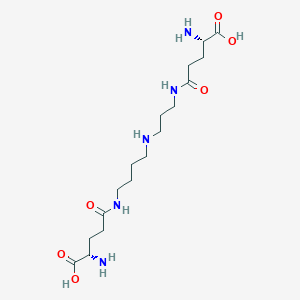![molecular formula C8H13N2OS+ B1208019 1,3-Dimethyl-2-[(2-oxopropyl)thio]imidazolium](/img/structure/B1208019.png)
1,3-Dimethyl-2-[(2-oxopropyl)thio]imidazolium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-2-[(2-oxopropyl)thio]imidazolium is an imidazolium ion obtained by methylation at position 3 of 1-methyl-2-[(2-oxopropyl)thio]imidazole.
Scientific Research Applications
Transglutaminase Inhibition and Thrombosis Treatment
1,3-Dimethyl-2-[(2-oxopropyl)thio]imidazolium derivatives have been studied for their role in inhibiting transglutaminases, including plasma transglutaminase (fXIIIa). This inhibition could potentially be used in thrombosis treatment, as these derivatives inhibit fXIIIa and enhance clot lysis rates, suggesting therapeutic utility in managing thrombotic conditions (Freund et al., 1994).
Nonlinear Optical Materials
The interaction of certain imidazolium inner salts with dimethyl acetylenedicarboxylate has been shown to produce novel push-pull olefins, which have potential applications in nonlinear optical materials (Qing Zhu et al., 2007).
Catalysis in Organic Reactions
Imidazolium salts, including 1,3-dimethyl variants, have been utilized in the synthesis of metal–carbene complexes. These complexes demonstrate catalytic activity, particularly in reactions like the Suzuki–Miyaura coupling, indicating their potential in catalyzing various organic reactions (Karthik et al., 2013).
Oxidation Reactions
Research into the oxidation of thiono derivatives of imidazoles, including 1,3-dimethyl-imidazolium, has contributed to a better understanding of the behavior of these compounds in oxidation reactions. This knowledge is vital for applications in synthetic chemistry (Karkhanis & Field, 1985).
Ionic Liquid Synthesis
1,3-Dimethylimidazolium-2-carboxylate has been identified as a precursor in the synthesis of ionic liquids. Its formation in reactions demonstrates its potential in creating various ionic liquids, which are used in a wide range of applications, from industrial solvents to electrochemistry (Holbrey et al., 2003).
Heterogeneous Catalysis
The use of imidazolium chloroaluminate ionic liquid, derived from 1,3-dimethyl-imidazolium, on cellulose and aluminum oxide composites, has shown promising results in catalysis. This catalyst demonstrates potential in various condensation and addition reactions, offering a novel approach in heterogeneous catalysis (Boroujeni & Tahani, 2017).
Novel Molecular Synthons
1,3-Dimethylated imidazolium carbaldehydes have been used as synthons for incorporating cationic imidazolium groups into molecular frameworks. This application is significant in the synthesis of complex molecules, including natural products (Berezin & Achilefu, 2007).
properties
Molecular Formula |
C8H13N2OS+ |
|---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
1-(1,3-dimethylimidazol-1-ium-2-yl)sulfanylpropan-2-one |
InChI |
InChI=1S/C8H13N2OS/c1-7(11)6-12-8-9(2)4-5-10(8)3/h4-5H,6H2,1-3H3/q+1 |
InChI Key |
VQLITXBUXQZTRP-UHFFFAOYSA-N |
SMILES |
CC(=O)CSC1=[N+](C=CN1C)C |
Canonical SMILES |
CC(=O)CSC1=[N+](C=CN1C)C |
synonyms |
1,3-dimethyl-2-((2-oxopropyl)thio)imidazolium 2MeOTI chloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[2-[2-[2-[bis(carboxymethyl)amino]-4-fluorophenoxy]ethoxy]-N-(carboxymethyl)-5-fluoroanilino]acetic acid](/img/structure/B1207940.png)

![(5r)-5-Hydroxy-4-{2-[(2r,4ar,8ar)-1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl]ethyl}furan-2(5h)-one](/img/structure/B1207942.png)


![2-bromo-N-[2-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]acetamide](/img/structure/B1207945.png)



